1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is a chemical compound known for its unique structure and properties It is a derivative of 1,2-benzenedicarbonitrile, with two 3-phenylpropoxy groups attached at the 3 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenylpropoxy groups can enhance binding affinity to specific proteins, leading to modulation of biological pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the phenylpropoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: A similar compound with butoxy groups instead of phenylpropoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is unique due to the presence of the phenylpropoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These groups can enhance lipophilicity, binding affinity, and overall reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
116453-81-7 |
---|---|
Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,6-bis(3-phenylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H24N2O2/c27-19-23-24(20-28)26(30-18-8-14-22-11-5-2-6-12-22)16-15-25(23)29-17-7-13-21-9-3-1-4-10-21/h1-6,9-12,15-16H,7-8,13-14,17-18H2 |
InChI Key |
UXPLFPWOBQFNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C(=C(C=C2)OCCCC3=CC=CC=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.